Cas no 2877675-13-1 (5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine)

5-Bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine is a heterocyclic compound featuring a pyridine core substituted with bromo and chloro groups, as well as an azetidine moiety linked to a brominated pyrazole. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The presence of multiple halogenated sites enhances reactivity, enabling selective functionalization for further derivatization. Its rigid azetidine ring contributes to conformational stability, while the pyrazole group offers additional binding interactions, making it valuable in drug discovery. The compound's well-defined synthetic pathway ensures consistent purity and scalability for research and industrial use.
5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine structure
2877675-13-1 structure
Product Name:5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine
CAS No:2877675-13-1
MF:C12H11Br2ClN4
MW:406.503539323807
CID:5330744
Update Time:2025-05-20

5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-[3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-azetidinyl]-3-chloropyridine
    • 5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine
    • Inchi: 1S/C12H11Br2ClN4/c13-9-1-11(15)12(16-2-9)18-4-8(5-18)6-19-7-10(14)3-17-19/h1-3,7-8H,4-6H2
    • InChI Key: SIODHCTXZNXUJO-UHFFFAOYSA-N
    • SMILES: C1(N2CC(CN3C=C(Br)C=N3)C2)=NC=C(Br)C=C1Cl

Experimental Properties

  • Density: 1.97±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 490.6±45.0 °C(Predicted)
  • pka: 2.42±0.39(Predicted)

5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine Pricemore >>

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Additional information on 5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine

5-Bromo-2-{3-(4-Bromo-1H-Pyrazol-1-Yl)Methylazetidin-1-Yl}-3-Chloropyridine: A Comprehensive Overview

The compound 5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine, with CAS No. 2877675-13-1, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and chlorine atoms, as well as a methylazetidine group linked to a 4-bromo-pyrazole moiety. The combination of these functional groups makes this compound a promising candidate for various applications, particularly in drug discovery and development.

Recent studies have highlighted the potential of this compound as a lead molecule for the development of novel therapeutic agents. Its structure suggests potential interactions with various biological targets, including kinases, proteases, and other enzymes involved in disease pathways. For instance, the pyridine ring is known to exhibit significant aromaticity, which can enhance its ability to interact with protein binding sites. Additionally, the presence of bromine and chlorine atoms introduces electron-withdrawing effects, which can modulate the compound's electronic properties and enhance its bioactivity.

The methylazetidine group in the molecule adds another layer of complexity. Azetidines are four-membered ring structures that are often used in drug design due to their ability to form rigid structures and enhance molecular stability. The incorporation of this group in the compound's structure may contribute to improved pharmacokinetic properties, such as increased bioavailability and reduced clearance rates. Furthermore, the 4-bromo-pyrazole moiety is a heterocyclic group that has been shown to exhibit potent anti-inflammatory and antioxidant activities in previous studies.

Recent research has focused on optimizing the synthesis of this compound to improve its yield and purity. Traditional methods involve multi-step synthesis pathways that require careful optimization of reaction conditions. However, advancements in catalytic chemistry have enabled researchers to develop more efficient synthetic routes, reducing the number of steps and improving overall process sustainability. These improvements have made it possible to scale up production for preclinical testing.

In terms of biological activity, this compound has shown promising results in vitro assays targeting various disease states. For example, studies have demonstrated its ability to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and histone deacetylases (HDACs). Additionally, preliminary data suggest that it may possess anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

The structural uniqueness of 5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yl}-3-chloropyridine also makes it an attractive molecule for exploring novel drug delivery systems. Its chemical stability and solubility profile make it suitable for formulation into various dosage forms, including tablets, capsules, and injectables. Moreover, its ability to penetrate cellular membranes efficiently could enhance its efficacy when administered systemically.

From an environmental standpoint, researchers have also investigated the eco-toxicological profile of this compound. Initial assessments indicate that it exhibits low toxicity towards non-target organisms, which is a critical factor for ensuring its safe use in therapeutic applications. However, further studies are required to fully understand its long-term environmental impact and degradation pathways.

In conclusion, 5-bromo-2-{3-(4-bromo-1H-pyrazol-1-yl)methylazetidin-1-yli}-3-chloropyridine (CAS No. 2877675-13-1) represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research focusing on optimizing its synthesis and exploring its therapeutic potential, this compound holds great promise for contributing to the development of novel drugs for treating various diseases.

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